molecular formula C6H12ClNO4 B613123 D-Aspartic acid dimethyl ester hydrochloride CAS No. 69630-50-8

D-Aspartic acid dimethyl ester hydrochloride

Cat. No. B613123
CAS RN: 69630-50-8
M. Wt: 161,16*36,45 g/mole
InChI Key: PNLXWGDXZOYUKB-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Aspartic Acid Dimethyl Ester Hydrochloride is a synthetic intermediate used in the synthesis of MK-7246, a potent and selective CRTH2 antagonist for the treatment of respiratory diseases .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with D-aspartic acid as the main starting material through an esterification reaction. The yield of this step is achieved at 95.6%. The next step involves the reaction of dimethyl D-aspartate hydrochloride in the solvent of DMF with iodomethane. Finally, N-methyl-D-aspartate dimethyl ester is obtained by hydrolysis under alkaline conditions, with a yield of 83.5% .


Molecular Structure Analysis

The molecular formula of this compound is C6H12ClNO4 . The InChIKey is PNLXWGDXZOYUKB-PGMHMLKASA-N . The Canonical SMILES is COC(=O)CC(C(=O)OC)N.Cl .


Chemical Reactions Analysis

This compound is a useful synthetic intermediate in the synthesis of MK-7246 . It is used in the synthesis of LH and testosterone in the pituitary and testes of rats .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 197.62 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis Techniques : D-Aspartic acid dimethyl ester hydrochloride has been synthesized for experimental purposes. A study details its preparation through esterification of D-aspartic acid, followed by a reaction with iodomethane and hydrolysis, achieving significant yields and characterized by IR and 1HNMR (Wang Ying-chun, 2011).

  • Synthesis of Acidic Amino Acid Esters : The synthesis of L-Aspartic acid dimethyl ester hydrochloride, among others, has been achieved through an esterifying process using anhydrous methanol, thionyl chloride, and amino acids. Factors affecting yield and optimal recrystallization schemes were also explored (Yang Xue-me, 2014).

  • Protecting Group in Peptide Synthesis : The compound has been used as a protecting group for aspartic acid in solid phase peptide synthesis, effectively preventing base-catalyzed aspartimide formation (Amelie H. Karlström & A. Undén, 1995).

  • Inhibitors of L-Asparagine Biosynthesis : Derivatives of this compound have been studied as potential inhibitors of L-asparagine synthetase, a key enzyme in cancer biology. Various derivatives showed varying degrees of inhibition (M. Mokotoff, J. F. Bagaglio, & B. Parikh, 1975).

  • Photodynamic Cancer Treatment : Conjugation of aspartic acid with 15(1)-hydroxypurpurin-7-lactone dimethyl ester was studied for improving photodynamic therapy in cancer treatment. The conjugation improved aqueous solubility without affecting photophysical characteristics, showing promising in vitro and in vivo anti-tumor efficacies (Siang Hui Lim et al., 2014).

  • Enzymatic Oligopeptide Synthesis : The compound has been used in enzymatic methods for preparing enantiopure malic and aspartic acid derivatives in organic solvents, illustrating its role in enhancing substrate specificity and reaction yields (Arto Liljeblad & L. Kanerva, 1999).

Mechanism of Action

Target of Action

D-Aspartic Acid Dimethyl Ester Hydrochloride is a synthetic intermediate used in the synthesis of MK-7246 . MK-7246 is a potent and selective CRTH2 antagonist . CRTH2 is a receptor for prostaglandin D2, which plays a significant role in mediating allergic reactions and inflammation .

Mode of Action

As a synthetic intermediate in the production of mk-7246, it may contribute to the antagonistic activity of mk-7246 on the crth2 receptor . By blocking this receptor, it can potentially inhibit the inflammatory response triggered by prostaglandin D2 .

Biochemical Pathways

The compound is involved in the prostaglandin D2 pathway, which is part of the larger arachidonic acid metabolism pathway . Prostaglandin D2 is a prostanoid that binds to the CRTH2 receptor, triggering a cascade of inflammatory responses . By antagonizing this receptor, the compound can potentially disrupt this pathway and mitigate the associated inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a synthetic intermediate in the production of MK-7246 . By contributing to the antagonistic activity of MK-7246 on the CRTH2 receptor, it may help inhibit the inflammatory response triggered by prostaglandin D2 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Safety and Hazards

When handling D-Aspartic Acid Dimethyl Ester Hydrochloride, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid dust formation .

properties

IUPAC Name

dimethyl (2R)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLXWGDXZOYUKB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989744
Record name Dimethyl aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69630-50-8
Record name Dimethyl aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Aspartic acid dimethyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
D-Aspartic acid dimethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
D-Aspartic acid dimethyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
D-Aspartic acid dimethyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
D-Aspartic acid dimethyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
D-Aspartic acid dimethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.